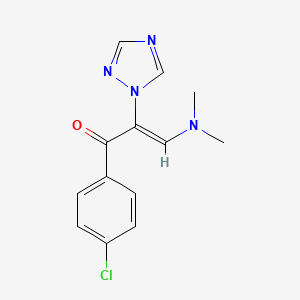
1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, commonly referred to as 4-chloro-N,N-dimethyltriazol-1-yl-2-propen-1-one, is an organic compound with a wide range of applications in the scientific and research community. It is a white crystalline solid with a molecular formula of C9H9ClN4O, a molecular weight of 214.63 g/mol, and a melting point of 125-126°C. 4-chloro-N,N-dimethyltriazol-1-yl-2-propen-1-one is used in a variety of laboratory experiments and scientific research applications, including synthesis, biochemical and physiological studies, and drug development.
科学的研究の応用
Antifungal Activity
The compound exhibits antifungal properties, making it relevant for combating fungal infections. Researchers have investigated its efficacy against various fungal strains, including those causing skin infections, nail diseases, and systemic mycoses. Further studies are needed to optimize its use as a potential antifungal agent .
Anticancer Potential
Studies suggest that this compound may have anticancer effects. It could inhibit specific cancer cell lines by interfering with cell proliferation, inducing apoptosis, or disrupting cell cycle progression. Researchers are exploring its potential as an adjunct therapy or chemopreventive agent .
Antibacterial Properties
“(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one” has demonstrated antibacterial activity against certain bacterial strains. It could be valuable in developing new antibiotics or as an alternative treatment for bacterial infections .
Inhibition of Enzymes
The compound interacts with specific enzymes, affecting their activity. Researchers have investigated its inhibitory effects on enzymes involved in various metabolic pathways. Understanding these interactions could lead to novel drug development strategies .
Potential as an Antiviral Agent
Preliminary studies indicate that this compound might inhibit viral replication. Its antiviral activity has been explored against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further research is necessary to validate its efficacy and safety .
Neuroprotective Effects
Researchers have investigated the compound’s impact on neuronal health. It shows promise as a neuroprotective agent, potentially mitigating neurodegenerative conditions. Its mechanism of action involves modulating oxidative stress and inflammation in neural tissues .
Anti-Inflammatory Properties
“(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one” exhibits anti-inflammatory effects. It could be relevant in managing inflammatory disorders, such as rheumatoid arthritis or inflammatory bowel diseases .
Applications in Material Science
Beyond its biological applications, this compound has potential in material science. Researchers have explored its use in designing functional materials, such as sensors, catalysts, or polymers. Its unique structure contributes to its versatility in material engineering .
特性
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-17(2)7-12(18-9-15-8-16-18)13(19)10-3-5-11(14)6-4-10/h3-9H,1-2H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOIGJVXFZREOV-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2561290.png)

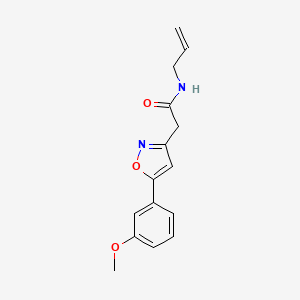
![methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate](/img/structure/B2561293.png)

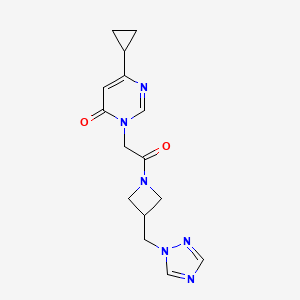
![7-Azaspiro[3.5]nonane-7-carbonyl chloride](/img/structure/B2561299.png)
![4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2561300.png)

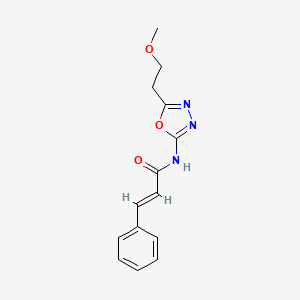
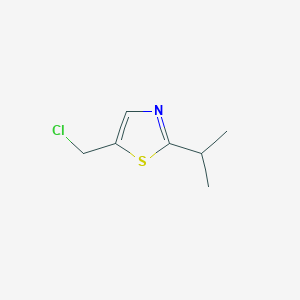
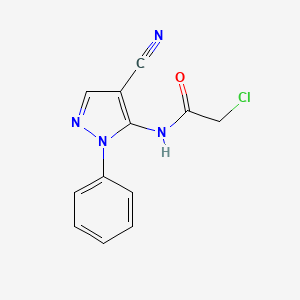
![2,3-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzenesulfonamide](/img/structure/B2561310.png)
![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)